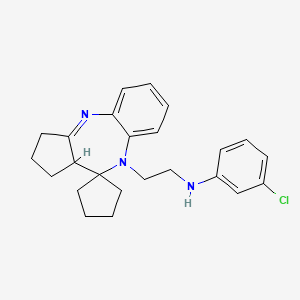

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopentane)-9-éthanamine, 1,2,3,10a-tétrahydro-N-(3-chlorophényl)- est un composé organique complexe appartenant à la classe des composés spiro. Ces composés sont caractérisés par une structure unique où deux cycles sont reliés par un seul atome. Ce composé particulier présente une liaison spiro entre une benzodiazépine et un cycle cyclopentane, ce qui en fait une molécule importante en chimie médicinale en raison de ses propriétés pharmacologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopentane)-9-éthanamine, 1,2,3,10a-tétrahydro-N-(3-chlorophényl)- implique généralement des réactions multi-composants (RMC). Une méthode courante est la condensation d'o-diamines aromatiques avec des cétones en présence d'un catalyseur. Par exemple, une solution de 1,2-diamine, de cétone, d'isocyanure et d'azoture de triméthylsilyle peut être agitée dans du méthanol à température ambiante en utilisant un catalyseur hybride comme [bmim]5[PNiW11O39]·3H2O . Cette méthode est avantageuse en raison de ses conditions de réaction douces et de ses rendements élevés.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'utilisation de catalyseurs hétérogènes tels que le ferrocène supporté sur du charbon actif (FC/AC). Ce catalyseur facilite la condensation de l'o-phénylènediamine et des cétones en conditions sans solvant à des températures élevées (par exemple, 90 °C) pour obtenir des taux de conversion et une sélectivité élevés . L'utilisation de tels catalyseurs est bénéfique pour la synthèse à grande échelle en raison de leur recyclabilité et de leur respect de l'environnement.

Analyse Des Réactions Chimiques

Types de réactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopentane)-9-éthanamine, 1,2,3,10a-tétrahydro-N-(3-chlorophényl)- subit diverses réactions chimiques, notamment :

Réactions de condensation : Formation du composé spiro par la condensation de diamines et de cétones.

Réactions de cyclisation : Impliquant la formation du cycle diazépine.

Réactions de substitution : En particulier la substitution aromatique électrophile due à la présence du cycle benzénique.

Réactifs et conditions courants

Les réactifs courants comprennent les o-diamines aromatiques, les cétones, les isocyanures et l'azoture de triméthylsilyle. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs comme [bmim]5[PNiW11O39]·3H2O ou FC/AC à des températures douces à modérées .

Principaux produits

Les principaux produits formés à partir de ces réactions sont généralement des dérivés spiro-benzodiazépiniques, qui sont importants en raison de leurs activités pharmacologiques potentielles.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme brique élémentaire pour la synthèse de divers composés hétérocycliques. Sa structure unique en fait un intermédiaire précieux en synthèse organique.

Biologie et médecine

En biologie et en médecine, Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopentane)-9-éthanamine, 1,2,3,10a-tétrahydro-N-(3-chlorophényl)- est étudié pour ses propriétés pharmacologiques potentielles. Les dérivés de la benzodiazépine sont connus pour leurs activités anti-inflammatoires, antipyrétiques, anticonvulsivantes, anxiolytiques et antipsychotiques . Des recherches sont en cours pour explorer son efficacité dans le traitement de diverses maladies, notamment le cancer, le VIH et les troubles neurologiques .

Industrie

Dans le secteur industriel, ce composé est utilisé dans la synthèse de produits pharmaceutiques et d'agrochimiques. Son rôle de catalyseur dans les réactions organiques est également étudié .

Mécanisme d'action

Le mécanisme d'action de Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopentane)-9-éthanamine, 1,2,3,10a-tétrahydro-N-(3-chlorophényl)- implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Les dérivés de la benzodiazépine agissent généralement sur le système nerveux central en augmentant l'effet du neurotransmetteur acide gamma-aminobutyrique (GABA) au niveau du récepteur GABA-A . Cela entraîne des effets sédatifs, anxiolytiques et myorelaxants.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for synthesizing various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- is studied for its potential pharmacological properties. Benzodiazepine derivatives are known for their anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic activities . Research is ongoing to explore its efficacy in treating various diseases, including cancer, HIV, and neurological disorders .

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as a catalyst in organic reactions is also being explored .

Mécanisme D'action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- involves its interaction with specific molecular targets in the body. Benzodiazepine derivatives typically act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and muscle relaxant effects.

Comparaison Avec Des Composés Similaires

Composés similaires

1,5-Benzodiazépines : Connus pour leur large éventail d'activités biologiques, notamment les propriétés anti-VIH, antipsychotiques et antitumorales.

Tétrazolyldiazépines : Synthétisées en utilisant des réactions multi-composants similaires et connues pour leurs activités pharmacologiques.

Unicité

Spiro(benzo(b)cyclopenta(e)(1,4)diazépine-10(9H),1’-cyclopentane)-9-éthanamine, 1,2,3,10a-tétrahydro-N-(3-chlorophényl)- est unique en raison de sa liaison spiro, qui confère des propriétés chimiques et biologiques distinctes. Sa synthèse dans des conditions douces et avec des rendements élevés en fait également un composé précieux en chimie médicinale.

Activité Biologique

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to a class of spiro compounds characterized by the fusion of multiple rings sharing a single atom. Its intricate structure suggests potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a spiro linkage between a diazepine ring and a cyclopentane moiety, along with a chlorophenyl substituent. This configuration contributes to its unique chemical properties and biological activities.

Molecular Formula

- Molecular Formula : C27H35N3

- Molecular Weight : 439.66 g/mol

Biological Activities

Research indicates that spiro compounds often exhibit significant biological activities, including:

- Anticancer Activity : Studies have demonstrated that certain spiro compounds show antiproliferative effects against various cancer cell lines. For instance, in vitro tests have revealed efficacy against human colon carcinoma and prostate carcinoma cells.

- Antimicrobial Properties : Some derivatives of spiro compounds have been evaluated for their antimicrobial activity. They have exhibited substantial effects against bacteria and fungi, positioning them as potential candidates for new antimicrobial agents .

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly through mechanisms similar to benzodiazepines that modulate GABA receptor activity. This interaction can lead to effects such as anxiolytic and anticonvulsant properties.

The biological activity of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine is thought to arise from its ability to bind to specific receptors or enzymes within the body. The presence of the diazepine structure suggests potential interactions with GABAergic pathways, which are crucial in regulating neuronal excitability .

Research Findings and Case Studies

Several studies provide insight into the biological activities of this compound:

Experimental Data

In vitro assays have shown that Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine exhibits:

- IC50 Values : Specific IC50 values against cancer cell lines need further elucidation but preliminary data indicate promising results.

- Minimum Inhibitory Concentration (MIC) : For antimicrobial activity, MIC values were determined against several bacterial strains, showing effective inhibition comparable to standard antibiotics .

Propriétés

Numéro CAS |

133307-95-6 |

|---|---|

Formule moléculaire |

C24H28ClN3 |

Poids moléculaire |

393.9 g/mol |

Nom IUPAC |

3-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |

InChI |

InChI=1S/C24H28ClN3/c25-18-7-5-8-19(17-18)26-15-16-28-23-12-2-1-10-22(23)27-21-11-6-9-20(21)24(28)13-3-4-14-24/h1-2,5,7-8,10,12,17,20,26H,3-4,6,9,11,13-16H2 |

Clé InChI |

REBXFLFYJFWUAT-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC(=CC=C5)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.